Pentachlorobenzoyl fluoride
Description
Pentachlorobenzoyl fluoride (C₆Cl₅COF) is a halogenated aromatic acyl fluoride characterized by a benzoyl group substituted with five chlorine atoms on the benzene ring and a fluoride atom in the acyl position. This compound is structurally analogous to other polyhalogenated benzoyl halides but differs in the combination of substituents.
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5FO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCUXJITHFMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentachlorobenzoyl chloride with potassium fluoride under elevated temperatures and pressures . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield benzoyl fluorides .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoyl fluoride derivatives. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
Pentachlorobenzoyl fluoride undergoes nucleophilic acyl substitution, where the fluoride ion is replaced by nucleophiles such as amines, alcohols, or thiols. This reactivity is analogous to other acyl fluorides, though enhanced by the electron-withdrawing chlorine substituents.
Key Reactions:
-
Reaction with Amines :
Primary and secondary amines react with this compound to form corresponding amides. For example:This reaction is facilitated by bases (e.g., DBU) that activate the nucleophile .
-
Reaction with Alcohols :
Alcohols substitute the fluoride group to yield esters:Such reactions are critical in derivatization for analytical applications like gas chromatography (GC) .
Comparative Reactivity Table:
Hydrolysis and Stability
This compound hydrolyzes in aqueous environments to form pentachlorobenzoic acid (C₆Cl₅COOH). The reaction proceeds via nucleophilic attack by water:
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Kinetics : Hydrolysis rates depend on pH and temperature. Under neutral conditions, the reaction is slow but accelerates in acidic or basic media .
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Stability : The compound is stable in anhydrous organic solvents (e.g., tetrachloroethylene) but degrades rapidly in humid environments .
Acylation Reactions in Derivatization
This compound is employed as an acylating agent to enhance detection sensitivity in GC and mass spectrometry. Its reactivity parallels pentafluorobenzoyl chloride :
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Derivatization of Hydroxyl Groups :
Converts alcohols (e.g., fatty alcohols) into electron-capturing derivatives for GC analysis. -
Applications :
Catalyzed Fluorination and Substitution
While direct data on metal-catalyzed fluorination of this compound is limited, studies on related acyl fluorides suggest potential pathways:
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Palladium-Catalyzed Reactions :
Acyl fluorides participate in allylic fluorination or substitution via Pd(II)-sulfoxide complexes . -
Cobalt-Catalyzed Fluorination :
DFT studies indicate that transition metals (e.g., Co) can mediate nucleophilic fluorination, though this remains speculative for this compound .
Scientific Research Applications
Pentachlorobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is employed in the study of biological systems, particularly in the detection of fluoride ions.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentachlorobenzoyl fluoride involves its interaction with molecular targets through substitution and oxidative reactions. The compound’s ability to undergo nucleophilic substitution allows it to modify other molecules, making it a valuable tool in chemical synthesis . Additionally, its oxidative properties enable it to participate in reactions that alter the oxidation state of other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pentachlorobenzoyl Fluoride and Analogues
*Calculated based on atomic masses.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Capacity : The five fluorine atoms in pentafluorobenzoyl chloride create a stronger electron-deficient aromatic ring compared to this compound. Fluorine’s higher electronegativity enhances polarization, making the acyl group more electrophilic.
- Steric and Electronic Impact : Chlorine’s larger atomic size in this compound increases steric hindrance but provides weaker electron withdrawal than fluorine. This may reduce nucleophilic acyl substitution rates compared to pentafluorobenzoyl chloride.
Reactivity :
- Acyl Halide Group : Acyl fluorides (e.g., this compound) are generally less reactive than acyl chlorides (e.g., pentafluorobenzoyl chloride or benzoyl chloride) due to the stronger C-F bond. However, the electron-deficient aromatic ring in both compounds may partially offset this, enhancing reactivity in specific reactions.
Physical Properties :
- Molecular Weight and Volatility : Pentafluorobenzoyl chloride (230.52 g/mol) is lighter and more volatile than this compound (296.25 g/mol), making it preferable for gas-phase applications like mass spectrometry.
Applications: Pentafluorobenzoyl chloride: Widely used in analytical chemistry for derivatizing polar compounds to improve detectability in gas chromatography.
Research Findings and Limitations
- Spectral Data : While spectroscopic data for this compound are scarce, studies on pentafluorobenzoyl chloride confirm that NMR and IR spectra are critical for characterizing halogenated benzoyl halides.
- Synthetic Challenges : The synthesis of this compound may face hurdles due to competing hydrolysis of the acyl fluoride group, a common issue in fluorinated acyl halides.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing pentachlorobenzoyl fluoride in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) paired with electron capture detection (ECD) for trace-level quantification due to its high sensitivity to halogenated compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for structural confirmation, particularly to distinguish between positional isomers and assess fluorine bonding environments . For environmental matrices, employ solid-phase extraction (SPE) with activated carbon to isolate the compound before analysis, ensuring minimal matrix interference .
Q. How should researchers design toxicity studies to evaluate systemic effects of this compound exposure?
- Methodological Answer : Follow tiered protocols:
- In vitro : Use human hepatocyte cell lines (e.g., HepG2) to assess metabolic disruption via fluorinated metabolite profiling .
- In vivo : Conduct subchronic oral exposure studies in rodents (≥90 days) with endpoints including body weight, respiratory function, and histopathological analysis of liver/kidney tissues . Include a control group exposed to non-fluorinated analogs (e.g., pentachlorobenzoyl chloride) to isolate fluorine-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Use factorial design (e.g., 2³ design) to test interactions between pH (3–10), temperature (20–40°C), and UV exposure . Monitor hydrolysis products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (¹⁸O) to track oxygen incorporation .
- Data Analysis : Apply multivariate regression to identify dominant degradation mechanisms (e.g., nucleophilic substitution vs. radical-mediated cleavage). Reconcile discrepancies by standardizing solvent systems (e.g., buffered vs. unbuffered solutions) .
Q. What strategies are effective for elucidating the compound’s interaction with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer :
- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with cytochrome P450 isoforms, prioritizing in silico results for experimental validation .
- Biophysical Assays : Use surface plasmon resonance (SPR) to quantify real-time binding kinetics with serum albumin, and circular dichroism (CD) spectroscopy to monitor conformational changes in DNA helices post-exposure .
Q. How can researchers address the compound’s stability challenges in long-term environmental fate studies?
- Methodological Answer :
- Stabilization Protocols : Store samples in amber glass vials at –80°C with argon headspace to prevent photolytic and oxidative degradation .
- Degradation Tracking : Deploy high-resolution mass spectrometry (HRMS) to detect transient intermediates (e.g., pentachlorobenzoic acid) and construct kinetic models using Arrhenius plots to extrapolate half-lives across temperatures .
Methodological Guidance for Data Interpretation
Q. How should contradictory findings in ecotoxicological data (e.g., LC50 variability across species) be analyzed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from OECD-standardized assays (e.g., Daphnia magna, zebrafish) and apply species sensitivity distribution (SSD) models to identify outlier datasets .
- Error Mitigation : Control for confounding variables (e.g., dissolved organic carbon content in aquatic tests) using covariance analysis (ANCOVA) .
Q. What frameworks support integrating this compound research into broader organofluorine chemistry theory?
- Methodological Answer : Link findings to the conceptual framework of fluorine’s electronegativity and steric effects on reactivity:
- Compare reaction kinetics with non-fluorinated analogs (e.g., pentachlorobenzoyl chloride) to quantify fluorine’s role in transition-state stabilization .
- Use quantum mechanical calculations (DFT) to map electron density distributions and predict regioselectivity in substitution reactions .
Tables for Critical Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
